ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring:
- A cyclopenta[d]thiazole core fused with a five-membered dihydro ring system.
- An ethyl carboxylate group at position 4, enhancing solubility in organic solvents.
This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its thiazole and indenone pharmacophores.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-26-19(25)13-6-8-16-18(13)22-20(28-16)21-17(24)10-27-12-5-3-11-4-7-15(23)14(11)9-12/h3,5,9,13H,2,4,6-8,10H2,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYGXCPKGOHWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)COC3=CC4=C(CCC4=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves a multistep process. The key steps include:
Formation of the Inden-5-yl Moiety: : Start with the base-catalyzed cyclization of ortho-alkynylbenzaldehyde to yield 3-oxo-2,3-dihydro-1H-inden-5-yl.
Acetoxylation: : Introduce the acetamido group via nucleophilic substitution of the 3-oxo-2,3-dihydro-1H-inden-5-yl intermediate with acetyl chloride under acidic conditions.
Thiazole Ring Formation: : Cyclize with an appropriate thioamide to form the thiazole ring, facilitated by a Lewis acid catalyst.
Esterification: : Introduce the ethyl ester group via reaction with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.
Industrial Production Methods
Industrial-scale production often employs optimized versions of these synthetic routes. Automation, use of continuous flow reactors, and enhanced purification steps ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Ester hydrolysis proceeds quantitatively under basic conditions, yielding a carboxylic acid intermediate.
-
Amide hydrolysis requires stronger acidic conditions due to the stability of the acetamido linkage.
Nucleophilic Substitution at the Acetamido Group
The acetamido group (-NHCO-) can undergo substitution reactions with nucleophiles such as amines or thiols.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | N-Benzyl derivative of the acetamido group | |
| Thiophenol | K<sub>2</sub>CO<sub>3</sub>, DCM | Thioacetamide analog |
Mechanistic Insight :
The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the acetamido group, facilitated by polar aprotic solvents like DMF.
Cyclocondensation Reactions
The thiazole and cyclopenta rings enable cyclocondensation with diketones or aldehydes to form fused heterocycles.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Glyoxal | EtOH, 70°C, 6h | Fused pyrazine-thiazole hybrid | |
| Acetylacetone | AcOH, reflux | Cyclopenta-thiazolo-pyran derivative |
Key Observations :
-
Cyclocondensation with glyoxal introduces a six-membered pyrazine ring, enhancing π-conjugation.
-
Acetylacetone forms a bicyclic structure via enol-keto tautomerization.
Oxidation of the Indenone Moiety
The 3-oxo-2,3-dihydro-1H-inden-5-yl group undergoes selective oxidation.
| Oxidizing Agent | Conditions | Product | References |
|---|---|---|---|
| KMnO<sub>4</sub> | H<sub>2</sub>O, 25°C | 3-Keto-indene-5-carboxylic acid | |
| H<sub>2</sub>O<sub>2</sub> | AcOH, 50°C | Epoxy-indenone derivative |
Mechanistic Pathway :
-
KMnO<sub>4</sub> oxidizes the indenone’s α,β-unsaturated ketone to a carboxylic acid.
-
H<sub>2</sub>O<sub>2</sub> selectively epoxidizes the double bond in the indenone ring.
Photochemical Reactions
The compound exhibits photostability under UV light but undergoes [2+2] cycloaddition in the presence of alkenes.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Ethylene | UV light (254 nm), 24h | Cyclobutane-fused derivative | |
| Maleic Anhydride | Benzene, UV light | Oxetane analog via cross-photocycloaddition |
Key Insight :
The thiazole ring acts as a photosensitizer, promoting intermolecular cycloaddition.
Metal Coordination Chemistry
The thiazole nitrogen and carbonyl oxygen atoms facilitate coordination with transition metals.
| Metal Salt | Conditions | Complex Structure | References |
|---|---|---|---|
| Cu(OAc)<sub>2</sub> | MeOH, 25°C | Octahedral Cu(II) complex with N,O-chelation | |
| PdCl<sub>2</sub> | DMSO, 80°C | Square-planar Pd(II) complex |
Applications :
These complexes show potential as catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Reductive Transformations
Catalytic hydrogenation selectively reduces the indenone double bond.
| Catalyst | Conditions | Product | References |
|---|---|---|---|
| H<sub>2</sub> (1 atm), Pd/C | EtOH, 25°C | Dihydroindenone derivative | |
| NaBH<sub>4</sub> | MeOH, 0°C | Secondary alcohol at the ketone position |
Selectivity Note :
NaBH<sub>4</sub> reduces the ketone to an alcohol without affecting the ester or amide groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiazole and indene structures are often evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the thiazole moiety is particularly noted for enhancing biological activity against various cancer cell lines.
Anti-inflammatory Properties
Studies have shown that compounds containing thiazole and indene frameworks can act as effective anti-inflammatory agents. The mechanism often involves the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Molecular docking studies have suggested that this compound could serve as a lead for developing new anti-inflammatory drugs.
Synthetic Applications
Synthesis of Novel Compounds
The synthesis of this compound can be utilized as an intermediate in the preparation of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to the development of new pharmaceuticals or agrochemicals.
Biological Studies
Biological Activity Assessment
The compound has been subjected to various biological assays to evaluate its pharmacological profiles. These studies often include in vitro testing against different cell lines to assess cytotoxicity and selectivity. Furthermore, animal models may be employed to study the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic potential.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its efficacy. Modifications to functional groups or structural components can lead to enhanced biological activity or reduced side effects. Researchers continue to explore these modifications through systematic SAR studies.
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study evaluating thiazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications similar to those in this compound could yield promising anticancer agents .
- Anti-inflammatory Studies : Molecular docking studies indicated that compounds with a similar structure could effectively inhibit 5-lipoxygenase activity, demonstrating potential as anti-inflammatory agents .
- Synthetic Pathway Optimization : Research on synthesis methods has highlighted efficient routes for creating derivatives of this compound, showcasing its utility in expanding the library of thiazole-containing pharmaceuticals .
Mechanism of Action
Ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects primarily through interactions at the molecular level:
Molecular Targets: : It targets specific enzymes or receptors, modulating their activity.
Pathways Involved: : It often affects signaling pathways related to oxidative stress and inflammatory responses, through binding to active sites or inducing conformational changes in target proteins.
Comparison with Similar Compounds
Cyclopenta[d]thiazole Derivatives
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate ():
- Core similarity : Shares the cyclopenta[d]thiazole scaffold and ethyl carboxylate group.
- Key difference: Lacks the acetamido-indenone substituent, resulting in reduced molecular complexity.
- Implications: The absence of the indenone ether may limit binding affinity compared to the target compound, though its simpler structure could improve synthetic accessibility.
Thiophene-Based Analogues ()
Compounds 3 and 4 in feature thiophene cores with substituted phenylamino and heterocyclic groups (e.g., benzimidazole, triazole).
- Structural insight : The thiophene core in Compounds 3 and 4 may offer similar π-π stacking interactions as the cyclopenta[d]thiazole core. The acetamido linker in the target compound could mimic the amide bonds in bioactive peptides.
Indole-Thiazole Hybrids ()
Compounds synthesized via Scheme 2 () include 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives.
- Shared features : Thiazole rings and ester/carboxylate groups.
- Divergence: The indole moiety replaces the indenone ether, altering electronic properties.
Bioactivity and Functional Implications
- Solubility and bioavailability: The ethyl carboxylate group likely enhances solubility compared to non-esterified analogs, as seen in derivatives .
Biological Activity
Molecular Formula
- Molecular Weight : 393.44 g/mol
- Molecular Formula : C22H23N3O4
Structural Characteristics
The compound features a complex structure that includes:
- An indene moiety
- A cyclopentathiazole ring
- An acetamido group
This unique combination of structural elements is believed to contribute to its biological activity.
Research indicates that compounds with similar structural frameworks often interact with G Protein-Coupled Receptors (GPCRs) , which play a crucial role in various physiological processes. The activation of these receptors can lead to downstream effects such as increased intracellular calcium levels and modulation of various signaling pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of related compounds, suggesting potential therapeutic applications:
- Anticancer Activity : Analogues of the compound have shown promise in inhibiting cancer cell proliferation. For instance, compounds exhibiting similar thiazole structures demonstrated significant cytotoxicity against leukemia cell lines with IC50 values in the nanomolar range .
- Anti-inflammatory Effects : In vitro studies suggest that the compound may possess anti-inflammatory properties by modulating cytokine release and reducing oxidative stress markers .
- Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including the target compound, revealed that several exhibited potent inhibitory effects on cancer cell lines. The most active compound showed an IC50 value of 700 nM against a specific leukemia cell line, indicating significant anticancer potential.
Case Study 2: Anti-inflammatory Properties
In a separate investigation, researchers assessed the anti-inflammatory effects of thiazole derivatives in a murine model. The results demonstrated a marked reduction in inflammation markers following treatment with the compound, suggesting its utility in inflammatory conditions.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | Leukemia Cell Line | 700 | |
| Anti-inflammatory | Cytokine Release | - | |
| Antimicrobial | Bacterial Strains | - |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Weight | Key Structural Features |
|---|---|---|
| Ethyl 2-(2-(3-oxo-2,3-dihydro... | 393.44 g/mol | Indene, Thiazole |
| N-(2-(4-chloro-phenoxy)-phenylamino) | 900 | Piperidine Ring |
| Benzophenone Derivative | Varies | Benzophenone Linkage |
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including amide coupling , esterification , and cyclization . Key steps include:
- Amide bond formation : Reacting the indenyloxy acetic acid derivative with the thiazole-cyclopenta core under coupling agents like EDCI/HOBt in dichloromethane .
- Cyclization : Utilizing reflux conditions in toluene or DMF with catalytic acetic acid to form the fused thiazole-cyclopenta ring .
- Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the final product .
Optimal conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DCM, DMF), and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the indenyloxy, thiazole, and cyclopenta moieties .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
SAR studies should focus on:
- Functional group modifications : Compare analogs with substituted indenyloxy groups (e.g., halogenation, methoxy) to assess bioactivity shifts .
- Core scaffold variations : Replace the cyclopenta-thiazole with dihydrothiophene or pyrimidine rings to evaluate target selectivity .
- Data-driven analysis : Use tables like the one in (comparing antifungal, anticancer, and antimicrobial activities of related compounds) to correlate structural features (e.g., triazole vs. thiazole) with potency .
Advanced: How should researchers resolve contradictions in bioactivity data across studies?
Contradictions may arise from differences in assay conditions or target specificity. Methodological solutions include:
- Standardized assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions) .
- Target profiling : Use kinase inhibition panels or proteome-wide binding assays to identify off-target interactions .
- Statistical meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity .
Advanced: What experimental methods are used to study interactions with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding sites .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to assess affinity .
- Molecular docking : Use software like AutoDock to predict binding modes, validated by mutagenesis studies .
Basic: What purification strategies ensure high yield and purity?
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane gradients) for intermediates .
- Recrystallization : Ethanol/water or DMF/ether systems for final product crystallization .
- HPLC prep-scale : For >99% purity, use preparative HPLC with trifluoroacetic acid modifiers .
Advanced: How can synthetic routes be optimized for scalability?
- Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce reaction times .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve yields .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Advanced: What computational methods predict the compound’s reactivity or stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways in physiological buffers .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with hydrolysis rates .
Basic: What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can researchers design analogs to improve pharmacokinetic properties?
- Bioisosteric replacement : Substitute the ethyl ester with a methyloxadiazole to enhance metabolic stability .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., phosphate esters) for improved solubility .
- LogP optimization : Modify the indenyloxy group with polar substituents (e.g., -OH, -NH₂) to reduce lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
